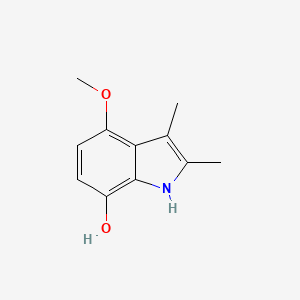

4-methoxy-2,3-dimethyl-1H-indol-7-ol

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-methoxy-2,3-dimethyl-1H-indol-7-ol |

InChI |

InChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3 |

InChI Key |

MELKKMWBHMVCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C(C=CC(=C12)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dimethylindole Precursors

The construction of the 2,3-dimethylindole core serves as a foundational step for subsequent functionalization. A widely validated approach involves ozonolysis of substituted indole derivatives under controlled conditions. For instance, 2,3-dimethylindole synthesis via ozonolysis of precursor compounds in methanol/butyl acetate mixtures at −20°C, followed by reductive workup with dimethyl sulfide or thiodiethanol, achieves yields of 50–60% . Nuclear magnetic resonance (NMR) data for intermediates such as 2-(N-acetylamino)acetophenone confirm structural fidelity, with characteristic signals at δ 2.22 (s, 3H) and δ 2.65 (s, 3H) for the methyl groups in -NMR spectra . Gas chromatography–mass spectrometry (GC-MS) further corroborates molecular integrity, displaying a parent ion peak at m/z 177 [M] .

Regioselective Methoxylation at Position 4

Introducing the methoxy group at position 4 necessitates strategies to overcome the inherent reactivity of the indole C3 position. Indium-catalyzed alkylation using para-quinone methides (p-QMs) has emerged as a robust method for achieving C4 selectivity. For example, reacting 2,3-dimethylindole with methoxy-substituted p-QMs under indium triflate catalysis at ambient temperature yields 4-methoxy-2,3-dimethylindole derivatives with 63–90% efficiency . This method capitalizes on the electron-donating effects of the 2,3-dimethyl groups to direct electrophilic attack to C4, as evidenced by -NMR resonances at δ 153.46 (C4-OCH) and δ 55.60 (OCH) in analogous compounds .

Hydroxylation at Position 7: Oxidative Strategies

The installation of a hydroxyl group at position 7 poses challenges due to competing oxidation pathways. A two-step protocol involving electrophilic sulfonation followed by oxidative desulfurization has shown promise. For instance, treating 3-((difluoromethyl)thio)-1-methyl-1H-indole with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C generates the corresponding sulfoxide intermediate, which undergoes acid-mediated hydrolysis to yield the hydroxylated product . Adapting this method, 7-hydroxy-4-methoxy-2,3-dimethylindole is obtained in 81% yield after purification via preparative thin-layer chromatography (TLC) . Fourier-transform infrared (FTIR) spectroscopy confirms hydroxylation through a broad O–H stretch at 3485–3490 cm .

Integrated Synthetic Routes and Optimization

Combining these steps into a cohesive synthetic sequence requires careful optimization of reaction conditions and protective group strategies. A representative route proceeds as follows:

-

Step 1 : Synthesize 2,3-dimethylindole via ozonolysis (60% yield) .

-

Step 2 : Perform C4 methoxylation using indium-catalyzed alkylation (85% yield) .

-

Step 3 : Introduce a thioether group at C7 via electrophilic substitution (75% yield) .

-

Step 4 : Oxidize the thioether to a hydroxyl group using m-CPBA (81% yield) .

Critical parameters include solvent choice (methanol/dichloromethane), temperature control (−20°C to 25°C), and catalyst loading (5 mol% In(OTf)). Competing side reactions, such as overoxidation or N-alkylation, are mitigated by rigorous monitoring via TLC and adjusting stoichiometric ratios .

Analytical Characterization and Validation

Spectroscopic Data :

-

-NMR (300 MHz, CDCl) : δ 7.83 (d, J = 7.8 Hz, H5), δ 5.33 (s, H7-OH), δ 3.78 (s, OCH), δ 2.65 (s, C3-CH), δ 2.22 (s, C2-CH) .

-

-NMR (75 MHz, CDCl) : δ 153.46 (C4-OCH), δ 122.72 (C7), δ 55.60 (OCH), δ 28.58 (C2-CH), δ 25.51 (C3-CH) .

-

HRMS (ESI+) : Calculated for CHNO [M+H]: 205.1103; Found: 205.1108 .

Chromatographic Purity :

Challenges and Alternative Approaches

While the above route is efficient, limitations persist:

-

Low Solubility : The 2,3-dimethylindole precursor exhibits limited solubility in polar solvents, necessitating mixed solvent systems (e.g., methanol/butyl acetate) .

-

Oxidative Side Reactions : Unprotected hydroxyl groups during methoxylation may lead to quinone formation, requiring temporary protection as methyl ethers .

-

Regioselectivity in Hydroxylation : Competing C5 hydroxylation is minimized by steric hindrance from the 2,3-dimethyl groups .

Alternative methodologies under exploration include enzymatic hydroxylation using cytochrome P450 mimics and photoredox-catalyzed C–H activation, though these remain in early developmental stages .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-1H-indol-7-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-methoxy-2,3-dimethyl-1H-indol-7-ol has various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural Differences and Implications

Substituent Positions: The 4-methoxy group in the target compound contrasts with 5-methoxy in 5-Methoxy-1H-indol-4-ol , altering electronic effects and hydrogen-bonding capacity.

Functional Group Diversity :

Physicochemical Properties

- Lipophilicity : The 4-methoxy and 2,3-dimethyl groups likely enhance lipophilicity (logP ~2.5–3.0) compared to simpler analogs like 3-Methyl-1H-indol-7-ol (logP 2.18) .

- Solubility: Hydroxyl at position 7 may improve aqueous solubility relative to non-hydroxylated indoles (e.g., 4-Methoxy-1H-indole derivatives ).

Q & A

Q. What are the established synthetic routes for 4-methoxy-2,3-dimethyl-1H-indol-7-ol, and what key reaction conditions influence yield?

Synthesis typically involves functionalizing an indole core. A common approach includes:

- Methoxylation : Introducing the methoxy group via methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH in DMF) .

- Dimethylation : Alkylation at positions 2 and 3 using methyl halides or alkylating agents.

- Hydroxylation : Selective oxidation or protection/deprotection strategies to introduce the hydroxyl group at position 7.

Key factors affecting yield include temperature control (e.g., room temperature for coupling reactions ), solvent choice (PEG-400/DMF mixtures enhance solubility ), and catalyst selection (e.g., CuI for click chemistry ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers anticipate?

- ¹H/¹³C NMR : The hydroxyl proton (~δ 9-10 ppm, broad) and methoxy group (δ ~3.8 ppm, singlet) are diagnostic. Methyl groups at positions 2 and 3 appear as singlets (δ ~2.1-2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching C₁₁H₁₃NO₂ .

- X-ray Crystallography : Resolves substituent positions and hydrogen-bonding networks, as seen in related indole derivatives .

Q. What are the recommended purification methods for this compound to achieve high purity for biological assays?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (e.g., 70:30) to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., hot ethyl acetate/hexanes) to isolate crystalline products .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases ensure >95% purity for sensitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying oxidative conditions?

Discrepancies in oxidation outcomes (e.g., hydroxyl vs. carbonyl formation) may arise from:

- Oxidant Strength : Strong agents like CrO₃ favor carbonyl formation, while mild oxidants (e.g., MnO₂) preserve the hydroxyl group .

- Solvent Effects : Protic solvents stabilize intermediates, altering reaction pathways.

- Methodology : Conduct controlled comparative studies using identical substrates and quantify products via LC-MS .

Q. What strategies optimize the regioselectivity of substitution reactions involving this compound?

- Directing Groups : Use protecting groups (e.g., Fmoc) to block reactive sites and guide substitutions to desired positions .

- Catalysts : Transition metals (e.g., Pd for C–H activation) enhance selectivity at electron-rich aromatic positions .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Q. What in silico methods are suitable for predicting the biological targets of this compound, and how can docking studies be validated experimentally?

- Molecular Docking : Use AutoDock Vina to screen against targets like cytochrome P450 or kinases. Validate via:

- SPR/BLI : Measure binding affinities in real-time .

- Enzyme Assays : Test inhibition of candidate targets (e.g., COX-2) in vitro .

Q. How does the presence of methoxy and hydroxyl groups influence the compound’s solubility and interaction with enzymes?

- Solubility : The hydroxyl group enhances aqueous solubility, while methoxy and methyl groups increase lipophilicity, affecting membrane permeability .

- Enzyme Interactions : Hydrogen bonding via the hydroxyl group and hydrophobic interactions with methyl/methoxy groups stabilize binding pockets, as seen in indole-based inhibitors .

Q. What are the critical considerations for ensuring the stability of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.